Plasma Elimination Half-Life: Methazolamide Demonstrates 2-5× Longer Duration Than Acetazolamide
Methazolamide exhibits a mean steady-state plasma elimination half-life of approximately 14 hours, a value confirmed across multiple authoritative sources including the FDA DailyMed labeling and pharmacokinetic studies in healthy volunteers [1][2]. In direct contrast, acetazolamide demonstrates a substantially shorter half-life of approximately 2.5-6 hours in plasma, with renal excretion essentially complete within 24 hours [3]. This 2-5× difference in elimination kinetics translates directly to twice-daily dosing sufficiency for methazolamide versus the four-times-daily tablet regimen required for acetazolamide [4].
| Evidence Dimension | Plasma elimination half-life (t½) |
|---|---|
| Target Compound Data | Approximately 14 hours (steady-state plasma elimination) |
| Comparator Or Baseline | Acetazolamide: 2.5-6 hours (plasma elimination); renal excretion complete in 24 hours |
| Quantified Difference | 2-5× longer half-life for methazolamide |
| Conditions | Human pharmacokinetic studies; steady-state plasma measurements following oral administration; multiple-dose regimens (25 mg, 50 mg, 100 mg b.i.d.) |
Why This Matters
Longer half-life enables twice-daily dosing versus four-times-daily regimens, directly impacting patient adherence, experimental protocol design, and steady-state concentration maintenance in research applications.
- [1] National Library of Medicine DailyMed. Methazolamide Tablets, USP. Updated 2024-02-05. View Source
- [2] Wallace SM, et al. Blood disposition and urinary excretion kinetics of methazolamide following oral administration to human subjects. Biopharm Drug Dispos. 1998;19(6):367-376. View Source
- [3] ScienceDirect. Methazolamide. In: Glaucoma (Second Edition). Elsevier; 2015. View Source
- [4] DrugBank. Methazolamide. DB00703. Updated 2005-06-13. View Source
